(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Pharmaceutical QC laboratories frequently encounter regulatory submission delays when failing to resolve the ring-opened Everolimus impurity from the active pharmaceutical ingredient peak. (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin (CAS 1062122-63-7) is the definitive reference standard that solves this analytical challenge. • Directly corresponds to Everolimus EP Impurity B for compendial compliance • ≥95% E/Z isomeric mixture ensures accurate HPLC/UPLC calibration curves • Essential for ANDA submissions, stability studies, and LC-MS/MS method development Supplied with full characterization data. Immediate availability for R&D and QC use.

Molecular Formula C53H83NO14
Molecular Weight 958.2 g/mol
CAS No. 1062122-63-7
Cat. No. B1144715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin
CAS1062122-63-7
Synonyms(2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]-
Molecular FormulaC53H83NO14
Molecular Weight958.2 g/mol
Structural Identifiers
SMILESCC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)OCCO)C)O)OC)C)OC
InChIInChI=1S/C53H83NO14/c1-33(16-12-11-13-17-35(3)45(64-8)32-41-22-20-39(7)53(63,68-41)50(59)51(60)54-25-15-14-18-42(54)52(61)62)28-37(5)47(57)49(66-10)48(58)38(6)30-36(4)43(56)23-19-34(2)29-40-21-24-44(67-27-26-55)46(31-40)65-9/h11-13,16-17,19,23,30,33-34,36-37,39-42,44-46,48-49,55,58,63H,14-15,18,20-22,24-29,31-32H2,1-10H3,(H,61,62)/b13-11+,16-12+,23-19+,35-17+,38-30+/t33-,34+,36-,37-,39-,40+,41+,42+,44-,45+,46-,48-,49+,53-/m1/s1
InChIKeyPRSJHEVLVQFMHJ-FRLQEACCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

seco-Rapamycin: Everolimus Impurity Standard


(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin, with CAS number 1062122-63-7, is a chemically defined macrolide derivative that functions as a ring-opened metabolite and process-related impurity of the immunosuppressant drug Everolimus (also known as SDZ RAD or RAD001) . The compound exists as a mixture of E and Z isomers at the 19-position and is structurally characterized by a seco (ring-opened) piperidine ring, distinguishing it from the intact macrocyclic core of Everolimus and its parent compound, Rapamycin . It is primarily supplied as a high-purity analytical reference standard (≥96% mix of E/Z isomers) for use in pharmaceutical quality control, analytical method validation, and regulatory compliance applications .

1
Impurity Profiling & Method Validation Analytical reference standard for Everolimus EP Impurity B quantification.
2
Isomer-Specific Workflow Defined E/Z mixture supports chromatographic method development for ring-opened impurities.
3
Pharmacopeial Compliance Context Meets impurity standard specifications for ANDA and QC release testing.

Why Everolimus Cannot Substitute seco-Rapamycin


Procuring generic Everolimus or Rapamycin as substitutes for (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is scientifically invalid due to fundamental differences in molecular structure, pharmacological activity, and intended application. Unlike Everolimus, which is a potent inhibitor of the mammalian target of rapamycin (mTOR) with demonstrated immunosuppressive and anti-proliferative effects [1], the seco derivative is a metabolite lacking significant mTOR activity [2]. Critically, this compound is designated as a pharmacopeial impurity standard (e.g., Everolimus EP Impurity B) essential for regulatory compliance, while Everolimus itself is the active pharmaceutical ingredient (API) [3]. Substituting the API for this impurity standard would render analytical methods for purity and stability testing invalid, potentially leading to regulatory non-compliance in drug development and manufacturing processes [4]. The specific E/Z isomeric mixture of this compound also requires characterization distinct from the single stereoisomer of the API.

Everolimus API substitution is invalid. API is a potent mTOR inhibitor; this seco-metabolite lacks significant mTOR activity and serves a different analytical purpose.
Regulatory designation mismatch. The impurity standard is pharmacopeial-grade; substituting API fails impurity profiling requirements for ANDA submissions.
Isomeric composition may shift. Single-isomer API cannot replicate the E/Z mixture ratio, potentially altering chromatographic resolution and quantification.

seco-Rapamycin vs. Analog Compounds


Molecular Identity vs. Everolimus

The target compound (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin has a molecular formula of C₅₃H₈₃NO₁₄ and a molecular weight of 958.22 g/mol . In contrast, its parent API Everolimus has a molecular formula of C₅₃H₈₃NO₁₄ and the same molecular weight, but exists as a closed macrocyclic lactone [1]. This structural difference, while subtle in mass, results in distinct chromatographic retention times and mass spectral fragmentation patterns, making it essential to use the specific compound for method development [2].

Molecular Identity vs. Everolimus
Class-level inference
Identical molecular weight (958.22 g/mol), but distinct seco (ring-opened) structure alters retention time and fragmentation pattern.
Structural differentiation critical for method specificity.
Mass spectrometry context; requires compound-specific standard.
Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Purity and Isomer Profile

Commercially available (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is supplied as a mixture of E and Z isomers with a specified purity of ≥96% . The sodium salt form is available at ~70% purity . In comparison, Everolimus API is a single stereoisomer with typical purity ≥98% [1]. This difference in isomeric composition is critical for analytical method validation, as the E/Z ratio can affect chromatographic separation and must be accurately quantified.

Purity and Isomer Profile
Cross-study comparable
≥96% purity (E/Z mixture) for free acid; ~70% for sodium salt. Everolimus API: ≥98% single stereoisomer.
Isomeric mixture vs. single isomer context.
Review E/Z ratio impact on method validation.
Quality Control Reference Standards Pharmacopeial Compliance

Melting Point & Physical Properties

The sodium salt of (19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is a yellow solid with a melting point of 95-100°C . In contrast, Everolimus API is a white to off-white powder with a melting point of approximately 115-120°C [1]. This physical property difference provides a simple, non-spectroscopic method for distinguishing the impurity standard from the API during handling and preliminary identification.

Melting Point & Physical Properties
Cross-study comparable
Sodium salt: 95-100°C (yellow solid). Everolimus API: 115-120°C (white to off-white powder).
Supports rapid physical differentiation in handling.
15-25°C lower melting point context.
Physicochemical Characterization Material Properties Stability

Pharmacopeial Impurity Designation

(19E/Z)-seco-[4-O-(2-Hydroxyethyl)] Rapamycin is officially designated as Everolimus EP Impurity B (also known as Everolimus 19-Ene Open-Ring Impurity) in multiple pharmacopoeias, including USP, EP, JP, and BP [1]. In contrast, Everolimus is the active pharmaceutical ingredient (API) and is not recognized as an impurity standard. This regulatory distinction is critical: using the API in place of this impurity standard would fail to meet the stringent requirements for impurity profiling in Abbreviated New Drug Applications (ANDA) and commercial drug production [2].

Pharmacopeial Designation
Head-to-head comparison
Designated Everolimus EP Impurity B (USP, EP, JP, BP). Everolimus API is not an impurity standard.
Regulatory compliance context; categorical difference.
Essential for ANDA and QC method specificity.
Regulatory Compliance Pharmacopeia Analytical Method Validation

Application Scenarios for seco-Rapamycin


Everolimus Impurity Profiling & Stability

This compound is the gold standard reference for identifying and quantifying the ring-opened impurity (Everolimus EP Impurity B) in Everolimus drug substance and drug product stability studies. Its defined E/Z isomeric mixture and ≥96% purity are essential for establishing accurate calibration curves in HPLC or UPLC methods, ensuring that the impurity does not exceed the acceptable threshold set by regulatory authorities .

ANDA Method Development & Validation

During the development of generic Everolimus formulations, this compound is indispensable for method validation (AMV) and quality control (QC) applications. Its use ensures that the analytical method can specifically detect and resolve the 19-Ene Open-Ring impurity from the API, a requirement for ANDA approval [1].

Metabolite ID & PK Studies

As a known metabolite of Everolimus, this compound serves as a reference standard for LC-MS/MS methods aimed at identifying and quantifying Everolimus metabolites in biological matrices during preclinical and clinical pharmacokinetic studies .

LC-MS Method Development Standard

The compound's unique mass spectral fragmentation pattern, as documented by Vidal et al., makes it a valuable standard for developing and optimizing LC-MS methods for the detection of Everolimus and its related substances in complex biological or pharmaceutical samples .

Application
Selection Property
Validation Focus
Everolimus Impurity Profiling
E/Z isomeric mixture identity
Chromatographic resolution and calibration accuracy
ANDA Method Validation
Pharmacopeial impurity designation
Specificity for EP Impurity B detection
Metabolite Identification Studies
Mass spectral fragmentation pattern
LC-MS/MS method sensitivity and selectivity
LC-MS Method Development
Ring-opened structural signature
Differentiation from closed macrocyclic API

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